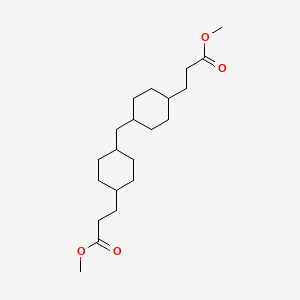![molecular formula C23H20N4O2 B11972788 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-93-4](/img/structure/B11972788.png)
2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine is a complex organic compound that belongs to the class of imidazo[4,5-b]phenazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine typically involves multi-step organic reactions. One common method includes the condensation of 4-isopropoxy-3-methoxybenzaldehyde with 1,2-diaminobenzene, followed by cyclization under acidic conditions to form the imidazo[4,5-b]phenazine core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the phenazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or bind to DNA, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine
- 2-(4-Isopropylphenyl)-1H-imidazo[4,5-b]phenazine
Uniqueness
2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the isopropoxy and methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
114991-93-4 |
|---|---|
Molecular Formula |
C23H20N4O2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(3-methoxy-4-propan-2-yloxyphenyl)-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C23H20N4O2/c1-13(2)29-21-9-8-14(10-22(21)28-3)23-26-19-11-17-18(12-20(19)27-23)25-16-7-5-4-6-15(16)24-17/h4-13,24H,1-3H3 |
InChI Key |
HBISNKKIBXEKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B11972706.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11972709.png)
![8-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11972711.png)
![[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone](/img/structure/B11972719.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11972721.png)
![6-phenyl-2-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11972725.png)

![diethyl [(4-chlorophenyl)sulfonyl][(E)-(4-methylphenyl)diazenyl]propanedioate](/img/structure/B11972740.png)
![(5Z)-2-(1-azepanyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11972741.png)

![6-Amino-1-(4-bromophenyl)-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11972751.png)
![9-methyl-2-[(2-phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11972757.png)
![N-(4-tert-butylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11972767.png)
![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B11972768.png)
